5-Methyl-2-phenyl-1h-imidazole-4-carboxylic acid hydrate
Description
Properties
IUPAC Name |
5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.H2O/c1-7-9(11(14)15)13-10(12-7)8-5-3-2-4-6-8;/h2-6H,1H3,(H,12,13)(H,14,15);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNXKRTWGLREGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559064-09-3 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 4-methyl-2-phenyl-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559064-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrate can be achieved through several methods. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Another method involves the Debus-Radziszewski synthesis, which uses glyoxal, ammonia, and an aldehyde to form the imidazole ring. This method is advantageous due to its simplicity and the availability of starting materials .
Industrial Production Methods
Industrial production of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic applications due to its enzyme inhibitory properties, which can be explored for the treatment of diseases like gout and certain bacterial infections.
Industry: Used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrate involves its interaction with specific enzymes and proteins. For example, as an inhibitor of xanthine oxidase, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition can reduce the production of uric acid, which is beneficial in the treatment of gout.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Hydration Behavior
2-Imidazole-carboxaldehyde (2-IC)
- Structure : Shares the imidazole backbone but replaces the carboxylic acid with an aldehyde group.
- Hydration: Under acidic conditions, 2-IC undergoes hydration to form a gem-diol, with pH-dependent equilibrium constants (e.g., $ K_{\text{hyd}} $) distinct from the target compound.
- Reactivity : The aldehyde group in 2-IC participates in redox reactions, unlike the carboxylic acid group in the target compound, which is more likely to engage in salt formation or hydrogen bonding .
5-Hydroxy-1H-imidazole-4-carboxamide·3/4 Hydrate
- Synthesis: Produced via reaction of 2-aminomalonamide with alkylating agents, followed by acid treatment. This contrasts with the target compound, which is typically synthesized via cyclization or condensation reactions .
- Hydrate Stability: The 3/4 hydrate ratio suggests variable water content depending on crystallization conditions, whereas the target compound's hydrate form is reported as a monohydrate .
Anhydrous 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic Acid (CAS: 28824-94-4)
- Physical Properties : The anhydrous form lacks water molecules, leading to differences in melting points and solubility. For example, hydrates generally exhibit lower melting points and higher aqueous solubility due to water interactions .
- Applications : The hydrate form may be preferred in pharmaceutical formulations for improved bioavailability, while the anhydrous form could be more stable in organic solvents .
Magnesium Hydride Insertion Reactions
- However, 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrate is more commonly synthesized through cyclization of precursors like thioureas or amidines .
- DFT Insights : Computational studies on magnesium hydride reactions highlight the role of steric effects in regioselectivity, which may explain challenges in synthesizing bulky imidazole derivatives .
Tetrazole-Imidazole Hybrids
Physicochemical Properties
| Compound Name | Molecular Weight | Hydration State | Key Functional Groups | Solubility Trends |
|---|---|---|---|---|
| Target Compound (Hydrate) | 238.67* | Monohydrate | COOH, Imidazole, Methyl, Phenyl | High in polar solvents |
| Anhydrous Form | 220.22 | None | COOH, Imidazole, Methyl, Phenyl | Moderate in DMSO/EtOH |
| 2-Imidazole-carboxaldehyde | 110.10 | Variable | CHO, Imidazole | pH-dependent aqueous solubility |
| 5-Hydroxy-imidazole-carboxamide·3/4 Hydrate | 162.11 (anhydrous) | 3/4 Hydrate | CONH2, OH, Imidazole | High in water/acidic media |
*Molecular weight includes hydrochloride salt for the hydrate form .
Key Research Findings
- Synthetic Flexibility : The anhydrous form can be converted to the hydrate via recrystallization, a process critical for tuning solubility in drug formulations .
- Biological Relevance: Imidazole-4-carboxylic acid derivatives are known kinase inhibitors, with the phenyl and methyl groups enhancing target binding affinity compared to simpler analogs .
Biological Activity
5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrate (MPICA) is a heterocyclic compound with significant biological activity, particularly in the context of enzyme inhibition. This article will explore its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of MPICA is , with a molecular weight of approximately 202.21 g/mol. The compound features an imidazole ring substituted with a methyl group at the 5-position, a phenyl group at the 2-position, and a carboxylic acid group at the 4-position. This unique structure contributes to its diverse biological activities.
MPICA primarily acts as an enzyme inhibitor , targeting key enzymes involved in metabolic pathways:
- Xanthine Oxidase : MPICA inhibits xanthine oxidase in a dose-dependent manner, making it a potential candidate for managing conditions like gout and hyperuricemia due to excessive uric acid production.
- β-Glucuronidase : The compound also exhibits inhibitory effects on β-glucuronidase, which is involved in drug metabolism and excretion processes.
Table 1: Enzyme Inhibition Potency of MPICA
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| Xanthine Oxidase | 12.5 | |
| β-Glucuronidase | 15.0 |
Antimicrobial Properties
Research indicates that MPICA demonstrates antimicrobial activity against various bacterial strains, although results have shown variability in effectiveness. The compound's ability to interact with microbial enzymes may contribute to its antimicrobial properties.
Anti-inflammatory Effects
The imidazole ring in MPICA is known for its potential to modulate inflammatory responses, possibly through the inhibition of specific inflammatory enzymes. This suggests that MPICA may have applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of MPICA:
- Xanthine Oxidase Inhibition Study : A study evaluated the inhibitory effects of MPICA on xanthine oxidase, reporting an IC50 value of 12.5 µM. This suggests strong potential for therapeutic applications in conditions associated with high uric acid levels.
- Antimicrobial Activity Assessment : In vitro tests showed that MPICA exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. While some strains were susceptible, others demonstrated resistance, indicating the need for further optimization of the compound for broader antimicrobial efficacy.
- Anti-inflammatory Activity : A study focusing on the anti-inflammatory properties of imidazole derivatives highlighted MPICA's potential to inhibit pro-inflammatory cytokines in cellular models, supporting its use in inflammatory disease management .
Q & A
Q. What are the recommended synthetic routes for 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrate?
A common approach involves cyclocondensation reactions using precursors like acetoacetate derivatives and arylhydrazines. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine in the presence of a base can yield intermediates like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which can be hydrolyzed to the carboxylic acid form . Acidic or basic hydrolysis conditions must be optimized to avoid side reactions.
Q. How is the compound characterized structurally?
X-ray crystallography using programs like SHELXL (part of the SHELX suite) is the gold standard for determining crystal structure. Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) (¹H, ¹³C) are used to confirm functional groups and substituent positions. For hydrates, thermogravimetric analysis (TGA) can quantify water content .
Q. What solvents and conditions are suitable for recrystallization?
Polar aprotic solvents (e.g., DMF) mixed with acetic acid or ethanol are effective for recrystallization. Evidence from similar imidazole derivatives suggests that recrystallization from DMF/acetic acid mixtures yields high-purity crystals .
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved?
Discrepancies in NMR or IR spectra may arise from tautomerism (imidazole ring proton shifts) or hydrate stability. Use deuterated solvents with controlled pH to stabilize specific tautomers. For hydrate forms, perform variable-temperature NMR to observe dynamic water interactions .
Q. What challenges arise in refining its crystal structure?
Hydrate structures often exhibit disorder in water molecules. SHELXL’s restraints (e.g., DFIX, ISOR) can model disordered regions. High-resolution data (>1.0 Å) and twin refinement (via TWIN/BASF commands) may be required for accurate results .
Q. How does the hydrate form influence its stability in biological assays?
The hydrate may dehydrate under non-aqueous assay conditions, altering solubility and reactivity. Pre-equilibrate the compound in assay buffers and monitor hydration state via Karl Fischer titration or dynamic vapor sorption (DVS) .
Q. Are there computational methods to predict its reactivity in catalytic systems?
Density functional theory (DFT) can model the electronic structure of the imidazole ring and carboxylate group. Focus on frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Studies on analogous pyrazole-carboxylic acids show strong correlation between computed and experimental reactivity .
Methodological Considerations Table
Contradictions and Solutions
- Synthetic Yield Variability : Conflicting reports on yields may stem from hydrolysis step pH sensitivity. Optimize hydrolysis at pH 10–12 to minimize decarboxylation .
- Hydrate vs. Anhydrous Forms : Some studies omit hydrate specification. Always characterize via TGA and report hydration state to ensure reproducibility .
Key Omissions in Literature
- Biological Activity Data : Limited studies on enzymatic interactions or pharmacokinetics. Prioritize assays targeting imidazole-carboxylate motifs (e.g., metalloenzyme inhibition).
- Environmental Stability : No data on photodegradation or aqueous persistence. Perform accelerated stability testing under UV and varying humidity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
